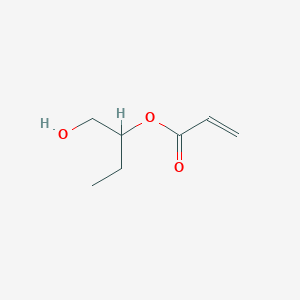
1-hydroxybutan-2-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. This compound has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.
Vorbereitungsmethoden
2-Propenoic acid, 1-(hydroxymethyl)propyl ester can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product can be purified through distillation or chromatography.
Analyse Chemischer Reaktionen
2-Propenoic acid, 1-(hydroxymethyl)propyl ester undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers and copolymers, which are used in various applications.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form methacrylic acid and 1,3-propanediol.
Common reagents and conditions used in these reactions include catalysts like sulfuric acid and p-toluenesulfonic acid, and conditions such as reflux. Major products formed from these reactions include polymers, esters, and the hydrolysis products.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 1-(hydroxymethyl)propyl ester has a wide range of scientific research applications, including:
Drug Delivery: It is used in the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination.
Tissue Engineering: It is used in hydrogels that provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Materials Science: It is used in the synthesis of various polymers and copolymers for different applications.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 1-(hydroxymethyl)propyl ester-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, hydrogels made from this compound can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 1-(hydroxymethyl)propyl ester is similar to other methacrylate esters, such as:
Compared to these similar compounds, 2-Propenoic acid, 1-(hydroxymethyl)propyl ester is unique due to its specific applications in drug delivery and tissue engineering, as well as its ability to form stable nanoparticles and hydrogels.
Eigenschaften
CAS-Nummer |
121733-80-0 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-hydroxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |
InChI-Schlüssel |
QQIFWCIRQPKKAH-UHFFFAOYSA-N |
SMILES |
CCC(CO)OC(=O)C=C |
Kanonische SMILES |
CCC(CO)OC(=O)C=C |
Key on ui other cas no. |
121733-80-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















